In Vivo Lymphocyte Depletion Activity: 4,6-Diene vs. Cortisone Acetate
In a 1951 head-to-head comparison, daily subcutaneous administration of 300 µg of the diene (Δ4,6-dehydrocortisone acetate) to adult CBA mice for 21 days produced a 54% reduction in peripheral blood lymphocytes per cubic millimeter, a benchmark previously established for cortisone acetate. The study reported that the diene mirrored the lymphocyte-depleting actions of cortisone acetate under the same dosing and duration regimen, demonstrating equivalent glucocorticoid-mediated bioactivity [1].
| Evidence Dimension | Peripheral lymphocyte count reduction (%) in CBA mice |
|---|---|
| Target Compound Data | 54% decrease at 300 µg/day (subcutaneous, 21 days) |
| Comparator Or Baseline | Cortisone acetate: 54% decrease at same dose and duration (historical laboratory control) |
| Quantified Difference | Equivalent activity (approximately 100% relative efficacy in this assay) |
| Conditions | Adult CBA mice; 300 µg daily s.c. injection; 21-day treatment; lymphocyte count per mm³ blood |
Why This Matters
This confirms that the 4,6-diene modification retains full glucocorticoid receptor-mediated bioactivity in vivo, making the compound a suitable reference standard for cortisone acetate impurity profiling without loss of pharmacological relevance.
- [1] Higgins, G. M., Woods, K. A., & Kendall, E. C. (1951). Some Observations on the Physiologic Activity of Δ4,6-Dehydrocortisone (Diene). Endocrinology, 48(2), 175–188. View Source
